Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxylate;oxalic acid
Description
Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxylate;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a methoxy group, and a dimethylphenyl moiety, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.C2H2O4/c1-5-22-18(20)15-7-6-8-19(11-15)12-16-9-14(3)17(21-4)10-13(16)2;3-1(4)2(5)6/h9-10,15H,5-8,11-12H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIAEYPRPQLJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C=C(C(=C2)C)OC)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of piperidine with 4-methoxy-2,5-dimethylbenzyl chloride, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl piperidine-3-carboxylate: Lacks the methoxy and dimethylphenyl groups, resulting in different chemical properties and applications.
4-Methoxy-2,5-dimethylbenzyl chloride: Used as a precursor in the synthesis of the target compound, but lacks the piperidine ring and ester group.
Piperidine derivatives: Various piperidine-based compounds with different substituents that influence their chemical behavior and applications.
The uniqueness of Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
